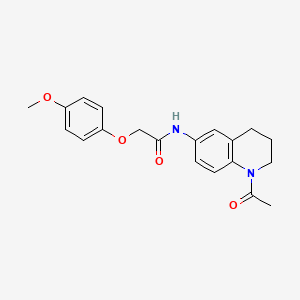
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spatial Orientation in Anion Coordination
- Amide derivatives like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide exhibit unique spatial orientations beneficial for anion coordination. Such compounds form structures through weak interactions, leading to channel-like formations in crystals (Kalita & Baruah, 2010).
Structural Aspects in Salt and Inclusion Compounds
- Structural studies of isoquinoline derivatives, similar to the query compound, reveal their ability to form gels and crystalline salts with various acids. These compounds also show enhanced fluorescence emission, indicating potential applications in fluorescent labeling and sensing (Karmakar, Sarma & Baruah, 2007).
Co-Crystal Formation and Properties
- Certain quinoline derivatives, akin to the query compound, can form co-crystals with aromatic diols, influencing their physical properties. This characteristic is significant for designing materials with tailored properties (Karmakar, Kalita & Baruah, 2009).
Antitubercular Activity
- Some 2-(quinolin-4-yloxy)acetamides are potent inhibitors of Mycobacterium tuberculosis growth, including drug-resistant strains. This highlights their potential as novel antitubercular agents (Pissinate et al., 2016).
Molecular Structure and Intramolecular Bonds
- The molecular structure of related compounds, such as N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide, features intramolecular hydrogen bonds contributing to the overall planarity of the molecule. This is crucial for understanding intermolecular interactions in crystal engineering (Wen et al., 2006).
Synthesis Routes for Related Compounds
- Studies on the synthesis of related compounds like N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide offer insights into efficient routes for producing complex molecules with potential pharmacological applications (Jiang et al., 2011).
Fluorescence Sensing Applications
- Compounds based on quinoline platforms, similar to the query compound, have been developed as selective fluorescent sensors. They are capable of distinguishing between different metal ions, indicating their utility in chemical sensing and environmental monitoring (Zhou et al., 2012).
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-14(23)22-11-3-4-15-12-16(5-10-19(15)22)21-20(24)13-26-18-8-6-17(25-2)7-9-18/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVPWHFVMWCHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((4-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716389.png)

![2-Chloro-N-cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B2716391.png)


![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2716395.png)
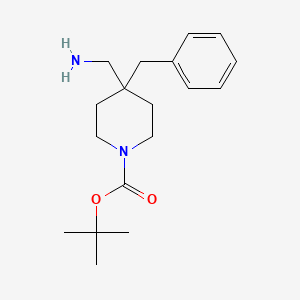
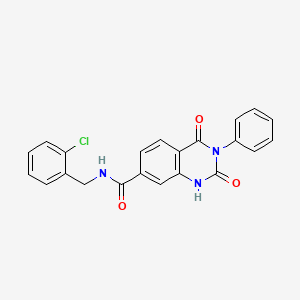

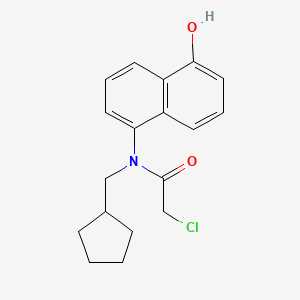
![2-Chloro-N-[3-(2-methyl-thiazol-4-yl)-phenyl]-acetamide](/img/structure/B2716404.png)
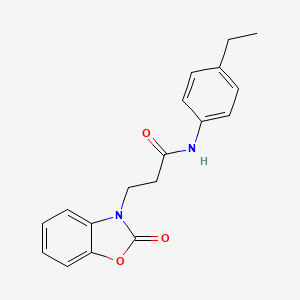
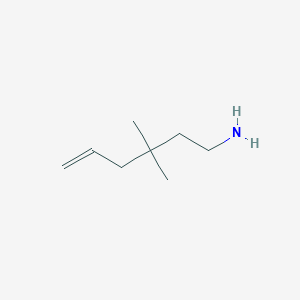
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-fluorophenylsulfonamido)propanamide](/img/structure/B2716410.png)
